molecular formula C16H15N B047880 Dizocilpine CAS No. 77086-21-6

Dizocilpine

Cat. No. B047880
Key on ui cas rn: 77086-21-6
M. Wt: 221.30 g/mol
InChI Key: LBOJYSIDWZQNJS-CVEARBPZSA-N
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Patent
US05177240

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]([NH:11]1)[CH2:9][C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[CH3:1][C@:2]12[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C@H:10]([NH:11]1)[CH2:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]2=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO)
Duration
37.5 (± 7.5) d
ADDITION
Type
ADDITION
Details
The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation
ADDITION
Type
ADDITION
Details
containing
CONCENTRATION
Type
CONCENTRATION
Details
2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4)
FILTRATION
Type
FILTRATION
Details
The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which
WASH
Type
WASH
Details
The filters were washed

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
Smiles
C[C@@]12C=3C=CC=CC3C[C@@H](N1)C4=C2C=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05177240

Procedure details

[3H]MK-801 binding was performed using Triton X-100 washed synaptic plasma membranes (SPM) prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO) as described previously [J. W. Thomas, W. F. Hood, J. B. Monahan, P. C. Contreras and T. L. O'Donohue, Brain Res., 442, 396-398 (1988)]. The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation containing 2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4) and continued for 120 min at 25° C. The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which were pretreated with 0.05% (v/v) polyethylenimine. The filters were washed and the radioactivity quantitated by liquid scintillation spectrometry. Inhibition of [3H]MK-801 binding was measured as a decrease in specific basal binding (basal binding=2583 ±381 DPM) with nonspecific binding as the residual binding in the presence of 60 μM MK-801 (562 ±30 DPM). The IC50 values for the inhibition of [3H]MK-801 binding were determined using a logit-log analysis and are reported in Table III, below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:10]([NH:11]1)[CH2:9][C:8]1[C:3]2=[CH:4][CH:5]=[CH:6][CH:7]=1.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[CH3:1][C@:2]12[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C@H:10]([NH:11]1)[CH2:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]2=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from rat forebrain (30-45 day old, male Sprague-Dawley; Sasco, St. Charles, MO)
Duration
37.5 (± 7.5) d
ADDITION
Type
ADDITION
Details
The assay was initiated by the addition of SPM (0.20-0.30 mg) to an incubation
ADDITION
Type
ADDITION
Details
containing
CONCENTRATION
Type
CONCENTRATION
Details
2.0 nM [3H]MK-801 (15 Ci/mmole; New England Nuclear, Boston, MA) and various concentrations of the appropriate test compound in a total volume of 0.5 ml (all additions were made in 50mM Tris/acetate buffer, pH 7.4)
FILTRATION
Type
FILTRATION
Details
The samples were then filtered through glass fiber filters (Schleicher and Schuell #32) which
WASH
Type
WASH
Details
The filters were washed

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
Smiles
C[C@@]12C=3C=CC=CC3C[C@@H](N1)C4=C2C=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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